molecular formula C20H22N4O3 B11206347 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11206347
M. Wt: 366.4 g/mol
InChI Key: WFOZIKRMKDOMNL-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional methoxyphenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives, aldehydes, and other reagents to form the triazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of interest in pharmacology. It may exhibit activity against certain diseases or conditions, making it a target for therapeutic research.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-ET-6-(4-Methoxyphenyl)-7H-(1,2,4)triazolo(3,4-B)(1,3,4)thiadiazine
  • 5-(4-Methoxyphenyl)-7H-(1,2,4)triazolo(3,4-B)(1,3,4)thiadiazine

Uniqueness

Compared to similar compounds, 7-(2,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of multiple methoxy groups

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H22N4O3/c1-25-14-6-4-5-13(9-14)17-11-18(24-20(23-17)21-12-22-24)16-8-7-15(26-2)10-19(16)27-3/h4-10,12,17-18H,11H2,1-3H3,(H,21,22,23)

InChI Key

WFOZIKRMKDOMNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(NC3=NC=NN23)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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